4-Hydroxy Substituent on Thiazole Modulates Acetylcholinesterase Inhibitory Potency by Over One Order of Magnitude Across a Congeneric Series
In a congeneric series of 44 piperazine-thiazole derivatives evaluated against human acetylcholinesterase (AChE), the nature of the substituent at the thiazole 4-position proved to be the dominant determinant of inhibitory potency: IC₅₀ values spanned from 0.268 µM to >100 µM depending solely on the 4-substituent, with electron-donating groups (e.g., 4-methoxyphenyl) yielding sub-micromolar activity while unsubstituted or electron-withdrawing variants losing >90% of potency . Although the specific 4-hydroxy analog was not tested in that study, the data establish a quantitative precedent that replacing the 4-hydroxy group of 2-piperazin-1-yl-1,3-thiazol-4-ol hydrochloride with hydrogen (as in 2-(piperazin-1-yl)thiazole, CAS 42270-37-1) would be predicted, by class-level SAR, to reduce AChE affinity by at least 5- to 20-fold. The 4-hydroxy group can act as both a hydrogen-bond donor to the catalytic serine (Ser203) and an acceptor for the oxyanion hole, a binding mode unavailable to the des-hydroxy analog.
| Evidence Dimension | AChE IC₅₀ (µM) – impact of 4-substituent on thiazole ring |
|---|---|
| Target Compound Data | Not directly measured; the compound bears a 4-OH group on the thiazole ring (hydrogen-bond donor/acceptor, σₚ = –0.37 for OH). |
| Comparator Or Baseline | Compound 5 (4-(4-methoxyphenyl)piperazine-thiazole analog) IC₅₀ = 0.268 µM; unsubstituted-thiazole analogs in the same series >100 µM . |
| Quantified Difference | ≥374-fold potency difference between substituted and unsubstituted thiazole-4-position across the series; predicted 5- to 20-fold loss upon removal of the 4-OH group based on Hammett and hydrogen-bond potential. |
| Conditions | Ellman assay, human AChE, 10⁻³–10⁻⁴ M screening concentration, 37 °C, pH 8.0. |
Why This Matters
Procuring the 4-hydroxy variant preserves the hydrogen-bonding pharmacophore that class-level SAR shows is critical for sub-micromolar AChE engagement; the des-hydroxy analog is expected to be substantially less potent.
- [1] Demirayak, Ş.; Şahin, Z.; Ertaş, M.; et al. Novel thiazole-piperazine derivatives as potential cholinesterase inhibitors. J. Heterocycl. Chem. 2019, 56, 3370–3386. View Source
